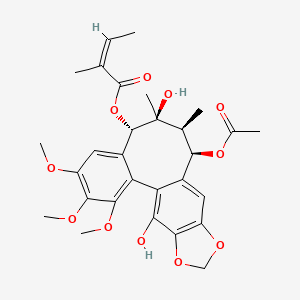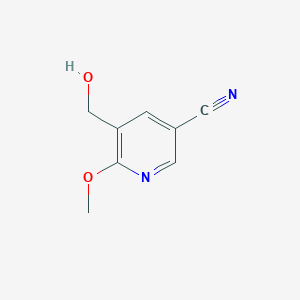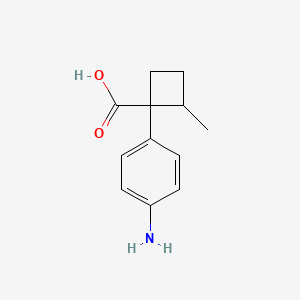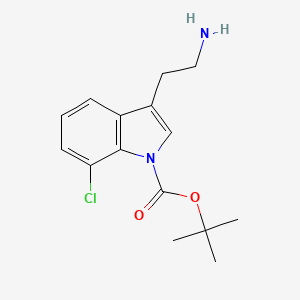
SchisantherinG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Schisantherin G is a naturally occurring lignan compound found in the fruit of Schisandra chinensis, a plant widely used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Schisantherin G involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of phenolic compounds as starting materials, which undergo a series of reactions such as methylation, cyclization, and demethylation to form the lignan structure. The reaction conditions typically involve the use of catalysts like palladium on carbon and solvents such as methanol or ethanol under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of Schisantherin G often relies on the extraction from Schisandra chinensis fruit. The extraction process involves drying the fruit, followed by solvent extraction using ethanol or methanol. The extract is then purified using techniques like column chromatography to isolate Schisantherin G in its pure form.
Types of Reactions:
Oxidation: Schisantherin G can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride, resulting in the formation of reduced lignan derivatives.
Substitution: Schisantherin G can participate in substitution reactions, where functional groups on the lignan structure are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; usually performed in alcohol solvents like methanol or ethanol at room temperature.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions are often carried out in organic solvents under reflux conditions.
Major Products:
Oxidation: Oxidized lignan derivatives with altered functional groups.
Reduction: Reduced lignan derivatives with additional hydrogen atoms.
Substitution: Substituted lignan derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying lignan synthesis and reactions.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, liver disorders, and inflammation-related conditions.
Industry: Utilized in the development of dietary supplements and herbal formulations due to its health-promoting properties.
Wirkmechanismus
Schisantherin G exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Neuroprotective Mechanism: It modulates neurotransmitter levels and protects neurons from damage, potentially through the activation of signaling pathways like the Nrf2 pathway.
Vergleich Mit ähnlichen Verbindungen
Schisantherin G is unique among lignans due to its specific structural features and pharmacological profile. Similar compounds include:
Schisandrin A: Another lignan from Schisandra chinensis with similar antioxidant and anti-inflammatory properties but differing in molecular structure.
Schisandrin B: Known for its hepatoprotective effects, it shares some pharmacological activities with Schisantherin G but has distinct chemical characteristics.
Schisandrin C: Exhibits neuroprotective and anti-cancer properties, highlighting the diverse therapeutic potential of lignans from Schisandra chinensis.
Eigenschaften
Molekularformel |
C29H34O11 |
|---|---|
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
[(8S,9S,10S,11R)-11-acetyloxy-9,19-dihydroxy-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H34O11/c1-9-13(2)28(32)40-27-17-11-18(34-6)25(35-7)26(36-8)21(17)20-16(10-19-24(22(20)31)38-12-37-19)23(39-15(4)30)14(3)29(27,5)33/h9-11,14,23,27,31,33H,12H2,1-8H3/b13-9-/t14-,23+,27-,29-/m0/s1 |
InChI-Schlüssel |
LDZKECBAGCLYOT-YTBDCXFJSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]([C@]1(C)O)C)OC(=O)C)OCO4)O)OC)OC)OC |
Kanonische SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C(C1(C)O)C)OC(=O)C)OCO4)O)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane](/img/structure/B13073090.png)

![2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine](/img/structure/B13073098.png)

![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13073133.png)
![1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13073139.png)
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13073144.png)
![tert-Butyl4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13073152.png)
![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073153.png)

![7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13073169.png)

![Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate](/img/structure/B13073178.png)
